2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Catalog No.
S764311
CAS No.
20348-19-0
M.F
C8H8N2O2
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

CAS Number

20348-19-0

Product Name

2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

IUPAC Name

2-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C8H8N2O2/c1-5-8(11)10-7-6(12-5)3-2-4-9-7/h2-5H,1H3,(H,9,10,11)

InChI Key

NAUMYXMBWPUXRJ-UHFFFAOYSA-N

SMILES

CC1C(=O)NC2=C(O1)C=CC=N2

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC=N2

2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound characterized by a pyridine ring fused to an oxazine moiety. Its molecular formula is C7H6N2O2, with a molecular weight of approximately 150.14 g/mol. The compound features a unique arrangement of nitrogen and oxygen atoms within its structure, contributing to its distinct chemical properties. The compound is recognized for its potential biological activities and applications in medicinal chemistry, particularly in the development of new therapeutic agents.

, including:

  • Substitution Reactions: The compound can undergo nucleophilic substitution where functional groups are replaced.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds.
  • Cyclization Reactions: Under certain conditions, it may participate in cyclization to form more complex structures.

The specific conditions and reagents used can significantly affect the yield and nature of the products formed during these reactions .

Research has indicated that 2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one exhibits various biological activities. It has been studied for its potential as an antimicrobial and anti-inflammatory agent. Additionally, its derivatives have shown promise in inhibiting certain enzymes and may possess anticancer properties. The compound's ability to interact with biological targets makes it a subject of interest in drug discovery .

The synthesis of 2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can be achieved through several methods:

  • Condensation of Amino Compounds: A common method involves the condensation of 2-amino-3-hydroxypyridine with suitable electrophiles like 2-chloroacrylonitrile under reflux conditions.
  • Cyclization Reactions: Starting from pyridine derivatives, cyclization reactions can be employed to construct the oxazine ring.
  • Functional Group Modification: Post-synthesis modifications can introduce additional functional groups to enhance biological activity or improve solubility.

These methods highlight the versatility in synthesizing this compound and its derivatives .

The applications of 2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one are diverse:

  • Pharmaceutical Development: Its potential as an antimicrobial and anti-inflammatory agent positions it as a candidate for drug development.
  • Chemical Research: As a building block in organic synthesis, it serves as a precursor for more complex molecules.
  • Biochemical Studies: The compound can be utilized in studies aimed at understanding enzyme interactions and mechanisms of action in biological systems .

Interaction studies involving 2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one focus on its binding affinity with various biological targets. Preliminary data suggests that it may interact with enzymes involved in metabolic pathways or cellular signaling. Further research is required to elucidate these interactions fully and determine the implications for therapeutic use .

Several compounds share structural similarities with 2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one122450-96-80.87Bromine substitution enhances reactivity
6-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one337463-88-40.86Variation in bromine position affects biological activity
N-(3-Hydroxypyridin-2-yl)acetamide31354-48-00.85Hydroxyl group introduces additional hydrogen bonding potential
7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one894852-01-80.76Dimethyl substitution may alter lipophilicity
6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine351447-07-90.76Iodine substitution offers unique reactivity

These comparisons illustrate how variations in substituents can lead to differences in chemical behavior and biological activity while maintaining the core structure characteristic of the pyrido[3,2-b][1,4]oxazine family .

XLogP3

0.5

Dates

Modify: 2023-08-15

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